molecular formula C12H23O5P B8358126 Ethyl 2-(diethoxyphosphoryl)hex-5-enoate CAS No. 124032-26-4

Ethyl 2-(diethoxyphosphoryl)hex-5-enoate

Cat. No. B8358126
CAS RN: 124032-26-4
M. Wt: 278.28 g/mol
InChI Key: PNVBIBARADAHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(diethoxyphosphoryl)hex-5-enoate is a useful research compound. Its molecular formula is C12H23O5P and its molecular weight is 278.28 g/mol. The purity is usually 95%.
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properties

CAS RN

124032-26-4

Product Name

Ethyl 2-(diethoxyphosphoryl)hex-5-enoate

Molecular Formula

C12H23O5P

Molecular Weight

278.28 g/mol

IUPAC Name

ethyl 2-diethoxyphosphorylhex-5-enoate

InChI

InChI=1S/C12H23O5P/c1-5-9-10-11(12(13)15-6-2)18(14,16-7-3)17-8-4/h5,11H,1,6-10H2,2-4H3

InChI Key

PNVBIBARADAHOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC=C)P(=O)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in oil, 65.0 g) was suspended in tetrahydrofuran (800 mL) under a nitrogen atmosphere, and ethyl (diethoxyphosphoryl)acetate (200 g) was added dropwise at room temperature over 30 min. After the completion of the dropwise addition, the mixture was further stirred by a mechanical stirrer for 30 min. 4-Bromobut-1-ene (217 g) was added dropwise to the reaction mixture over 30 min. The reaction mixture was heated under reflux for 5 hr, allowed to cool to room temperature, and quenched by adding 1M aqueous ammonium chloride solution (300 mL). The mixture was concentrated under reduced pressure, to the residue were added water (500 mL) and diethylether (500 mL), and the mixture was partitioned. The aqueous layer was saturated with sodium chloride, and the mixture was extracted with diethylether (500 mL×2). The combined extracts were washed with brine, and dried over anhydrous sodium sulfate. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give a crude product (241.6 g) of the title compound as a yellow oil. This was used for the next reaction without further purification.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
217 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (60% in oil, 65.0 g) was suspended in tetrahydrofuran (800 mL) under a nitrogen atmosphere, and ethyl(diethoxyphosphoryl)acetate (200 g) was added dropwise at room temperature over 30 min. After the completion of the dropwise addition, the mixture was further stirred by a mechanical stirrer for 30 min. 4-Bromobut-1-ene (217 g) was added dropwise to the reaction mixture over 30 min. The reaction mixture was heated under reflux for 5 hr, allowed to cool to room temperature, and quenched by adding 1M aqueous ammonium chloride solution (300 mL). The mixture was concentrated under reduced pressure, to the residue were added water (500 mL) and diethylether (500 mL), and the mixture was partitioned. The aqueous layer was saturated with sodium chloride, and the mixture was extracted with diethylether (500 mL×2). The combined extracts were washed with brine, and dried over anhydrous sodium sulfate. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give a crude product (241.6 g) of the title compound as a yellow oil. This was used for the next reaction without further purification.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
217 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

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